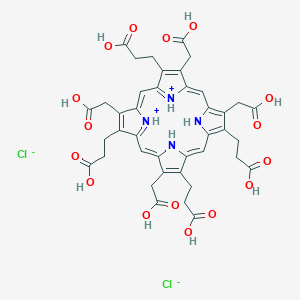

Uroporphyrin III dihydrochloride

Description

Significance of Tetrapyrrole Biosynthesis Pathways

Tetrapyrroles are a class of organic compounds essential for life, forming the core of many biologically important molecules. libretexts.org The biosynthesis of these compounds is a highly conserved and complex pathway that produces vital end-products such as heme, chlorophylls, vitamin B12, and siroheme (B1205354). wikipedia.orgnih.gov Heme is a crucial component of hemoglobin, myoglobin, and cytochromes, playing a fundamental role in oxygen transport and cellular respiration. libretexts.org Chlorophylls are the primary pigments in photosynthesis, enabling plants and other photosynthetic organisms to convert light energy into chemical energy. frontiersin.org Vitamin B12 is an essential cofactor for various enzymatic reactions, while siroheme is vital for nitrogen and sulfur assimilation. nih.govoup.com

The tetrapyrrole pathway begins with the synthesis of δ-aminolevulinic acid (ALA) from glycine (B1666218) and succinyl-CoA. ontosight.ainih.gov A series of enzymatic reactions then convert ALA into the first macrocyclic intermediate, uroporphyrinogen III. ontosight.ai This molecule stands at a critical branch point, leading to the synthesis of the various tetrapyrrole end-products. nih.govebi.ac.uk The tight regulation of this pathway is crucial, as the accumulation of intermediate products can be toxic. hu-berlin.de

Uroporphyrin III as a Key Biological Metabolite and Research Focus

Uroporphyrin III is the oxidized form of uroporphyrinogen III, the first macrocyclic precursor in the biosynthesis of essential molecules like heme and chlorophyll (B73375). wikipedia.orgyoutube.com Uroporphyrinogen III is synthesized from the linear tetrapyrrole hydroxymethylbilane (B3061235) by the enzyme uroporphyrinogen-III synthase. wikipedia.orgebi.ac.uk This enzymatic step is crucial as it creates the asymmetric arrangement of side chains necessary for the proper function of the final products. In the absence of this enzyme, hydroxymethylbilane spontaneously cyclizes to form the symmetric and non-functional isomer, uroporphyrinogen I. nih.govyoutube.com

The conversion of uroporphyrinogen III into subsequent intermediates is a critical step in the pathway. For instance, in the biosynthesis of heme and chlorophylls, uroporphyrinogen III is converted to coproporphyrinogen III by the enzyme uroporphyrinogen III decarboxylase. wikipedia.org In the production of sirohemes, it is transformed into dihydrosirohydrochlorin. wikipedia.org Due to its central position in this vital metabolic pathway, uroporphyrin III and its precursor are key subjects of research.

Overview of Research Domains Pertaining to Uroporphyrin III

Research involving uroporphyrin III spans several scientific disciplines, primarily due to its central role in the tetrapyrrole biosynthesis pathway and its implication in certain metabolic disorders.

Key Research Areas:

Porphyria Research: Porphyrias are a group of genetic disorders caused by deficiencies in the enzymes of the heme biosynthesis pathway. acs.orgwikipedia.org A deficiency in uroporphyrinogen III synthase leads to a rare disease called congenital erythropoietic porphyria (CEP), also known as Günther's disease. ebi.ac.uktestcatalog.org In this condition, the non-functional uroporphyrinogen I and its oxidized form, uroporphyrin I, accumulate in the body, leading to severe photosensitivity and other debilitating symptoms. nih.govtestcatalog.org Researchers use uroporphyrin III dihydrochloride (B599025) to study the mechanisms of these diseases and to develop potential therapies. smolecule.comnih.gov

Biomarker for Heavy Metal Poisoning: Alterations in urinary porphyrin profiles, including the levels of uroporphyrin III, can serve as biomarkers for exposure to heavy metals like mercury and lead. wikipedia.orgnih.govnih.gov These metals can inhibit enzymes in the heme synthesis pathway, leading to the accumulation and excretion of specific porphyrins. nih.gov

Enzymatic Assays and Mechanistic Studies: Uroporphyrin III dihydrochloride is used as a substrate or standard in enzymatic assays to study the activity and kinetics of enzymes involved in the tetrapyrrole pathway, such as uroporphyrinogen decarboxylase. acs.orgnih.govnih.gov It is also instrumental in investigating the intricate mechanisms of these enzymatic reactions, including the formation of transient intermediates. nih.gov

Photodynamic Therapy Research: Like other porphyrins, uroporphyrin III has photosensitizing properties, meaning it can generate reactive oxygen species when exposed to light. smolecule.com This characteristic has led to its investigation for potential applications in photodynamic therapy, a treatment modality for certain types of cancer. smolecule.com

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C40H40Cl2N4O16 chemsrc.com |

| Appearance | Dark red crystalline solid smolecule.com |

| Solubility | Soluble in water and other polar solvents smolecule.com |

| CAS Number | 150957-29-2 chemsrc.com |

Properties

IUPAC Name |

3-[7,12,18-tris(2-carboxyethyl)-3,8,13,17-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-22,23-diium-2-yl]propanoic acid;dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H38N4O16.2ClH/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)22(10-38(55)56)30(43-27)15-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-23(11-39(57)58)18(2-6-34(47)48)26(42-31)13-25(17)41-29;;/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFQWXFTTZDHAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=CC3=[NH+]C(=CC4=[NH+]C(=CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O.[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H40Cl2N4O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

903.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways Involving Uroporphyrinogen Iii

Upstream Precursors and Enzymatic Steps Leading to Uroporphyrinogen III Formation

The journey to uroporphyrinogen III begins with simple precursor molecules and involves a series of precisely catalyzed enzymatic reactions.

5-Aminolevulinic Acid (5-ALA) Synthesis and Metabolism

The biosynthesis of all porphyrins in mammals commences with the formation of 5-aminolevulinic acid (5-ALA). nih.govwikipedia.org This initial and rate-limiting step occurs in the mitochondria, where the enzyme ALA synthase catalyzes the condensation of glycine (B1666218) and succinyl-CoA. frontiersin.orgencyclopedia.pub Exogenous administration of 5-ALA can bypass this regulatory step, leading to an accumulation of downstream products like protoporphyrin IX, a phenomenon utilized in photodynamic therapy for cancer. encyclopedia.pubnih.gov 5-ALA is the foundational building block from which the entire tetrapyrrole structure is constructed. frontiersin.org

Porphobilinogen (B132115) (PBG) Formation and Polymerization

Following its synthesis, 5-ALA is transported to the cytoplasm where the next series of reactions takes place. The enzyme ALA dehydratase, also known as porphobilinogen synthase, catalyzes the condensation of two molecules of 5-ALA to form a pyrrole (B145914) ring structure called porphobilinogen (PBG). encyclopedia.pubontosight.ai

Subsequently, four molecules of PBG are sequentially polymerized in a head-to-tail fashion by the enzyme porphobilinogen deaminase (PBGD), also called hydroxymethylbilane (B3061235) synthase (HMBS). encyclopedia.pubyoutube.comwikipedia.org This enzyme catalyzes the deamination of the PBG molecules and links them together to form a linear tetrapyrrole chain. mdpi.comresearchgate.net The enzyme itself contains a unique dipyrromethane cofactor that acts as a primer for building the tetrapyrrole chain. nih.govwikipedia.org The process involves the formation of stable enzyme-intermediate complexes (ES, ES2, ES3, and ES4) as each PBG unit is added. nih.govnih.gov

Hydroxymethylbilane (HMB) as the Linear Tetrapyrrole Intermediate

The product of the PBGD-catalyzed reaction is a linear tetrapyrrole known as hydroxymethylbilane (HMB), or preuroporphyrinogen. youtube.comnih.gov HMB is a highly unstable molecule. nih.gov In the absence of the next enzyme in the pathway, HMB will spontaneously and rapidly cyclize to form uroporphyrinogen I, a non-functional isomer. nih.govhmdb.ca The formation of HMB represents a critical branch point in the heme synthesis pathway. researchgate.net

The structure of HMB consists of four pyrrole rings linked by methylene (B1212753) bridges. Each pyrrole ring is substituted with an acetic acid and a propionic acid side chain in a regular, alternating pattern (AP-AP-AP-AP). wikipedia.orghmdb.ca

Uroporphyrinogen III Synthase (UROS): The Central Enzyme of Uroporphyrinogen III Formation

The formation of the physiologically useful uroporphyrinogen III is entirely dependent on the action of the enzyme uroporphyrinogen III synthase (UROS), also referred to as uroporphyrinogen III cosynthase. ebi.ac.ukwikipedia.org This enzyme ensures the correct stereochemical arrangement of the final macrocycle.

Enzymatic Conversion of Hydroxymethylbilane to Uroporphyrinogen III

UROS catalyzes the cyclization of the linear HMB into the macrocyclic uroporphyrinogen III. ebi.ac.ukreactome.org This is not a simple ring closure; the enzyme facilitates an intramolecular rearrangement, specifically inverting the final, or D-ring, of the tetrapyrrole chain before closing the macrocycle. ebi.ac.ukwikipedia.org This remarkable enzymatic feat prevents the spontaneous formation of the symmetric and non-functional uroporphyrinogen I. utah.edu The reaction involves the elimination of a water molecule as the bond is formed between the first and last pyrrole rings. ebi.ac.uk

Stereochemical Aspects of Uroporphyrinogen III Formation

The key stereochemical event in the formation of uroporphyrinogen III is the inversion of the D-ring. This results in a change in the arrangement of the acetic acid and propionic acid side chains on the final ring, leading to an AP-AP-AP-PA pattern around the macrocycle. wikipedia.orgutah.edu This specific asymmetrical arrangement is crucial for the subsequent enzymatic reactions in the heme biosynthetic pathway. wikipedia.org The proposed mechanism for this transformation involves the formation of a spiro-intermediate, where the D-ring is temporarily bonded to the A-ring in a unique configuration before the final ring closure occurs. nih.govresearchgate.netebi.ac.uk

Table 1: Key Enzymes in the Biosynthesis of Uroporphyrinogen III

| Enzyme | Abbreviation | Substrate(s) | Product | Cellular Location |

| 5-Aminolevulinate Synthase | ALAS | Glycine, Succinyl-CoA | 5-Aminolevulinic Acid | Mitochondria |

| Aminolevulinate Dehydratase | ALAD | 5-Aminolevulinic Acid (2 molecules) | Porphobilinogen | Cytoplasm |

| Porphobilinogen Deaminase | PBGD/HMBS | Porphobilinogen (4 molecules) | Hydroxymethylbilane | Cytoplasm |

| Uroporphyrinogen III Synthase | UROS | Hydroxymethylbilane | Uroporphyrinogen III | Cytoplasm |

Mechanistic Investigations of Uroporphyrinogen III Synthase Activity

The enzyme responsible for the conversion of hydroxymethylbilane to uroporphyrinogen III is uroporphyrinogen III synthase (U3S). wikipedia.org This enzyme catalyzes not only the cyclization of the linear substrate but also the inversion of the fourth, or D-ring, of the pyrrole chain. wikipedia.orgyoutube.com This process is crucial for forming the asymmetric uroporphyrinogen III isomer, as opposed to the symmetric and non-functional uroporphyrinogen I, which can form spontaneously in the absence of the enzyme. nih.govutah.edu

Spiro-Mechanism Hypothesis and Experimental Support

The prevailing theory explaining the intricate action of uroporphyrinogen III synthase is the spiro-mechanism. ebi.ac.uk This hypothesis posits that the reaction proceeds through a key spiro-intermediate. ebi.ac.ukresearchgate.net The process is initiated by the loss of a hydroxyl group from the hydroxymethylbilane substrate, leading to the formation of an azafulvene intermediate. nih.govresearchgate.net This is followed by an electrophilic addition where the terminal pyrrole ring (ring D) attacks the initial pyrrole ring (ring A), forming a covalent bond and creating the spiro-pyrrolenine intermediate. nih.govebi.ac.uk

Strong evidence for this mechanism comes from inhibition studies. A spirolactam analog, which mimics the proposed spiro-intermediate, has been shown to be a potent competitive inhibitor of the enzyme. nih.govebi.ac.uk Further support is derived from molecular modeling studies that have simulated the spiro-mechanism, indicating its feasibility. nih.gov

Role of Azafulvene and Spiropyrrolenine Intermediates

The catalytic cycle involves distinct, transient intermediates. The reaction is initiated by the formation of an azafulvene intermediate upon the loss of a hydroxyl group from the linear hydroxymethylbilane. nih.govresearchgate.net Evidence for this intermediate has been obtained by trapping it with nucleophiles under conditions that slow the enzyme's activity. nih.gov

This electrophilic azafulvene then allows for the formation of the key spiropyrrolenine intermediate, where ring D is covalently linked to ring A through a spiro carbon. nih.govebi.ac.uk The rearrangement of this spiro-intermediate is the crucial step that leads to the inverted D-ring characteristic of uroporphyrinogen III. researchgate.net A second azafulvene intermediate is formed before the final ring closure between rings C and D. nih.gov

Intramolecular Rearrangement and D-Ring Inversion

The transformation from the linear hydroxymethylbilane to the cyclic uroporphyrinogen III involves a significant intramolecular rearrangement. The enzyme uroporphyrinogen III synthase masterfully orchestrates the inversion of the D-ring, the final pyrrole unit of the linear substrate. wikipedia.org This inversion swaps the positions of the acetic acid and propionic acid side chains on the D-ring. wikipedia.org

The catalytic process involves the cleavage of the bond between the C-15 methylene bridge and ring D, followed by the rotation of this ring and the formation of a new bond to close the macrocycle. ebi.ac.uk Crystal structures of the enzyme in complex with its product reveal that while the A and B rings are held tightly, the C and D rings have more conformational freedom, which is consistent with the significant movement required for the D-ring inversion. nih.govacs.org

Divergent Metabolic Fates of Uroporphyrinogen III

Uroporphyrinogen III stands at a critical metabolic crossroads, serving as the last common precursor for all tetrapyrrole cofactors. nih.govnih.gov From this point, the biosynthetic pathway branches out to produce a variety of essential molecules. ebi.ac.uk

Branch Point for Heme Biosynthesis

In the pathway leading to heme, uroporphyrinogen III is the direct substrate for the enzyme uroporphyrinogen decarboxylase. wikipedia.org This enzyme catalyzes the removal of the four carboxyl groups from the acetic acid side chains to yield coproporphyrinogen III. nih.gov This molecule is then further processed through a series of enzymatic steps within the mitochondria to ultimately form heme, an essential component of hemoglobin, myoglobin, and cytochromes. nih.gov In humans, uroporphyrinogen III is the precursor to heme B, heme A, and heme C. youtube.com

Precursor Role in Chlorophyll (B73375) Synthesis Pathways

In photosynthetic organisms, uroporphyrinogen III also serves as the foundational molecule for the synthesis of chlorophylls. researchgate.net The pathway diverges from heme synthesis at the point of metal insertion into the protoporphyrin IX ring, which is derived from uroporphyrinogen III. researchgate.net Instead of iron, magnesium is inserted by the enzyme magnesium chelatase, committing the molecule to the chlorophyll branch. researchgate.net This initial step is followed by a complex series of reactions to produce the various forms of chlorophyll, the primary pigments for photosynthesis. researchgate.net

Chemical Compounds Mentioned

Involvement in Corrin (B1236194) and Vitamin B12 Production

Uroporphyrinogen III serves as the foundational molecule for the synthesis of the corrin ring structure characteristic of vitamin B12 (cobalamin). wikipedia.org The biosynthetic route to vitamin B12 is a complex, multi-enzyme process that begins with the transformation of uroporphyrinogen III. nih.govwikipedia.org This pathway can proceed through either aerobic or anaerobic mechanisms, which primarily differ in the stage at which the central cobalt ion is inserted. nih.govwikipedia.org

The first committed step in this transformation is the methylation of uroporphyrinogen III at positions C-2 and C-7 of the macrocycle. researchgate.net This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:uroporphyrinogen-III C-methyltransferase (SUMT), also known as CobA or as part of the multifunctional CysG enzyme. xray.czwikipedia.org The enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. researchgate.netxray.cz This process occurs in two sequential methylation steps, first forming precorrin-1 (B1246784) and then yielding precorrin-2 (B1239101), also known as dihydrosirohydrochlorin. wikipedia.orgnih.gov

Precorrin-2 is a critical intermediate and a major branch point. psu.edu From here, the pathways to vitamin B12 diverge:

Aerobic Pathway: In organisms that perform this synthesis in the presence of oxygen, precorrin-2 undergoes further methylation at the C-20 position, catalyzed by precorrin-2 methyltransferase (CobI), to produce precorrin-3A. wikipedia.orgpsu.edu This is followed by a series of enzymatic steps involving oxidation, ring contraction, and additional methylations, leading through intermediates such as precorrin-3B, precorrin-4, precorrin-5, and precorrin-6A. wikipedia.org Cobalt is inserted at a later stage into the hydrogenobyrinic acid a,c-diamide intermediate. wikipedia.org

Anaerobic Pathway: In anaerobic bacteria and archaea, the cobalt ion is incorporated much earlier in the pathway. wikipedia.org Precorrin-2 is converted to cobalt-sirohydrochlorin by a chelatase. wikipedia.org This cobalt-containing intermediate then undergoes a series of transformations, including ring contraction and methylation, to eventually form the corrin ring of cobalamin. wikipedia.org

The intricate series of reactions, whether aerobic or anaerobic, ultimately transforms the porphyrinoid structure of uroporphyrinogen III into the unique, contracted corrin ring system of vitamin B12. rsc.orgacs.org

Pathways Leading to Siroheme (B1205354) and Coenzyme F430

Uroporphyrinogen III is the metabolic precursor for other essential tetrapyrrole-based cofactors, namely siroheme and coenzyme F430. wikipedia.orgtheseed.org These pathways initially follow a common step with vitamin B12 synthesis before diverging.

Siroheme Biosynthesis: Siroheme is an iron-containing isobacteriochlorin (B1258242) that serves as the prosthetic group for sulfite (B76179) and nitrite (B80452) reductases, enzymes crucial for sulfur and nitrogen assimilation in many organisms. nih.govfrontiersin.org The biosynthesis of siroheme from uroporphyrinogen III involves three main enzymatic steps. researchgate.netresearchgate.net

Methylation: The pathway begins, similarly to vitamin B12 synthesis, with the S-adenosyl-L-methionine (SAM)-dependent methylation of uroporphyrinogen III at carbons C-2 and C-7 to form precorrin-2 (dihydrosirohydrochlorin). wikipedia.orgnih.gov This reaction is catalyzed by uroporphyrinogen-III C-methyltransferase. xray.czwikipedia.org

Dehydrogenation/Oxidation: Precorrin-2 is then oxidized by the enzyme precorrin-2 dehydrogenase (an oxidase) to form sirohydrochlorin (B1196429). wikipedia.orgresearchgate.net

Iron Chelation: The final step is the insertion of a ferrous iron (Fe²⁺) ion into the center of the sirohydrochlorin macrocycle. nih.govresearchgate.net This reaction is catalyzed by sirohydrochlorin ferrochelatase. researchgate.netresearchgate.net

The enzymatic machinery for siroheme synthesis varies between organisms. In Escherichia coli, a single multifunctional enzyme, CysG, performs all three steps: methylation, dehydrogenation, and ferrochelation. frontiersin.orgresearchgate.net In contrast, yeast (Saccharomyces cerevisiae) uses two separate enzymes: Met1p for methylation and the bifunctional Met8p for dehydrogenation and ferrochelation. frontiersin.orgresearchgate.net In other bacteria, such as Bacillus megaterium, three distinct monofunctional enzymes (SirA, SirB, and SirC) carry out the synthesis. researchgate.net

Coenzyme F430 Biosynthesis: Coenzyme F430 is a nickel-containing tetrapyrrole that is the prosthetic group of methyl-coenzyme M reductase (MCR), the enzyme responsible for the final step in methane (B114726) production by methanogenic archaea. nih.govnih.gov Its structure is the most reduced of all natural tetrapyrroles. wikipedia.org

The biosynthesis of coenzyme F430 begins with uroporphyrinogen III and proceeds through the siroheme pathway intermediate, sirohydrochlorin. nih.govnih.govwikipedia.org From sirohydrochlorin, the pathway involves a series of unique enzymatic transformations catalyzed by proteins designated CfbA through CfbE. nih.govnih.govosti.gov

Nickel Chelation: The first step is the insertion of a nickel (Ni²⁺) ion into sirohydrochlorin, a reaction catalyzed by the chelatase CfbA, to form Ni(II)-sirohydrochlorin. wikipedia.orgwikipedia.org

Amidation: Next, an amidase, CfbE, converts the acetate (B1210297) side chains on rings A and C into acetamide (B32628) groups, yielding Ni(II)-sirohydrochlorin a,c-diamide. wikipedia.orgwikipedia.org

Reduction and Lactamization: A reductive cyclase complex, CfbC/CfbD, then catalyzes a complex six-electron reduction of the macrocycle. wikipedia.org This process also leads to the formation of a γ-lactam ring (Ring E). nih.govnih.gov

Carbocyclic Ring Formation: The final step is the ATP-dependent closure of the carbocyclic Ring F, which contains a keto group. nih.govwikipedia.org This reaction is catalyzed by the ligase CfbB, completing the synthesis of coenzyme F430. wikipedia.org

The elucidation of these pathways highlights how nature modifies the fundamental template of uroporphyrinogen III to create a diverse range of complex cofactors essential for fundamental biological processes. nih.gov

Data Tables

Table 1: Key Enzymes in Biosynthetic Pathways from Uroporphyrinogen III

| Enzyme Name | Abbreviation / Gene | Function | Pathway(s) |

| Uroporphyrinogen-III C-methyltransferase | SUMT, CobA, CysG (methylation domain) | Catalyzes the two-step methylation of uroporphyrinogen III to form precorrin-2. xray.czwikipedia.org | Vitamin B12, Siroheme |

| Precorrin-2 Dehydrogenase | CysG (dehydrogenase domain), Met8p (dehydrogenase domain) | Oxidizes precorrin-2 to sirohydrochlorin. wikipedia.orgresearchgate.net | Siroheme |

| Sirohydrochlorin Ferrochelatase | SirB, CysG (chelatase domain), Met8p (chelatase domain) | Inserts Fe²⁺ into sirohydrochlorin to form siroheme. nih.govresearchgate.net | Siroheme |

| Precorrin-2 Methyltransferase | CobI | Methylates precorrin-2 at C-20 to form precorrin-3A. psu.edu | Vitamin B12 (Aerobic) |

| Coenzyme F430 Synthetase | CfbB | Catalyzes the final ATP-dependent ring closure to form coenzyme F430. wikipedia.org | Coenzyme F430 |

| Ni-sirohydrochlorin a,c-diamide synthase | CfbE | Converts acetate side chains to acetamides. wikipedia.orgwikipedia.org | Coenzyme F430 |

| Ni-sirohydrochlorin a,c-diamide reductive cyclase | CfbC/CfbD | Reduces the macrocycle and facilitates lactam ring formation. wikipedia.org | Coenzyme F430 |

| Nickel Chelatase | CfbA | Inserts Ni²⁺ into sirohydrochlorin. wikipedia.org | Coenzyme F430 |

Table 2: Key Intermediates in Pathways from Uroporphyrinogen III

| Intermediate | Description | Precursor | Subsequent Product(s) |

| Precorrin-1 | Monomethylated intermediate. wikipedia.org | Uroporphyrinogen III | Precorrin-2 |

| Precorrin-2 | Dimethylated macrocycle, also known as dihydrosirohydrochlorin. researchgate.net | Precorrin-1 | Sirohydrochlorin, Precorrin-3A, Cobalt-sirohydrochlorin |

| Sirohydrochlorin | Oxidized form of precorrin-2, the metal-free precursor to siroheme. wikipedia.orgnih.gov | Precorrin-2 | Siroheme, Ni(II)-Sirohydrochlorin |

| Precorrin-3A | Trimethylated intermediate on the aerobic vitamin B12 pathway. wikipedia.org | Precorrin-2 | Precorrin-3B |

| Ni(II)-Sirohydrochlorin | Nickel-chelated sirohydrochlorin. wikipedia.org | Sirohydrochlorin | Ni(II)-Sirohydrochlorin a,c-diamide |

Enzymology and Structural Biology of Uroporphyrinogen Iii Synthase

Structural Analysis of Uroporphyrinogen III Synthase

The three-dimensional structure of U3S provides critical insights into its unique catalytic function. High-resolution crystal structures have been determined for the enzyme from various species, including humans and the thermophilic bacterium Thermus thermophilus. nih.govnih.gov

Domain 1 (residues 1–35 and 173–260 in human U3S) adopts a flavodoxin-like fold, comprising a five-stranded parallel β-sheet surrounded by five α-helices. nih.gov

Domain 2 (residues 47-161 in human U3S) has a DNA glycosylase-like fold, with a four-stranded parallel β-sheet enveloped by seven α-helices. nih.gov

The two domains are connected by linker sequences, and their relative orientation shows significant variation between different crystal forms, indicating inherent flexibility. nih.govnih.gov This flexibility is crucial for the enzyme's function. nih.gov

Table 1: Crystallographic Data for Uroporphyrinogen III Synthase

| Source Organism | PDB Code | Resolution (Å) | Space Group | R-factor / R-free (%) | Description |

|---|---|---|---|---|---|

| Homo sapiens | 1JR2 | 1.85 | P1 | 20.0 / 25.1 | Apoenzyme structure nih.govrcsb.org |

| Thermus thermophilus | 3D8N | 1.90 | C2 | 20.6 / 24.5 | Product (Uro'gen III) complex rcsb.org |

The active site of U3S is located in the cleft between its two domains. nih.govwikipedia.orgresearchgate.net This location is supported by the clustering of highly conserved residues in this region and by the crystal structure of the T. thermophilus enzyme in complex with its product, uroporphyrinogen III. nih.govnih.gov

In the product-bound complex, the uroporphyrinogen III molecule is securely positioned within this inter-domain cleft. nih.govrcsb.org The binding is primarily mediated by a network of hydrogen bonds between the acetate (B1210297) and propionate (B1217596) side chains of the product and the main-chain amides of the enzyme, along with several water molecules. nih.gov Specifically, the interactions with the A and B ring carboxylate side chains appear to anchor the ligand across both domains, dictating the closed conformation of the enzyme. nih.govrcsb.org In contrast, the C and D rings are less constrained, which is consistent with the conformational freedom required for the catalytic rearrangement and inversion of the D ring. nih.gov Notably, there is a lack of direct interaction between the enzyme and the pyrrole (B145914) NH groups of the product, which instead form hydrogen bonds with ordered water molecules. nih.gov

A key feature of U3S is its conformational flexibility, which is essential for catalysis. nih.gov Comparison of multiple crystal structures of the apoenzyme (ligand-free) and the product-bound complex reveals a remarkable range of interdomain motion, spanning up to 90 degrees. nih.gov The apoenzyme typically exists in an "open" conformation. Upon substrate binding, the enzyme undergoes a significant conformational change, closing around the substrate in a hinge-like motion. nih.govebi.ac.uk

This domain closure brings key catalytic residues into proximity with the substrate and shields the reaction intermediate from the solvent, preventing the spontaneous, non-enzymatic formation of the uroporphyrinogen I isomer. nih.gov The structure of the product complex represents a "closed" state, where the two domains have moved much closer together compared to the apo structures. nih.gov This flexibility, facilitated by the two-linker segment-swapped topology, is believed to lower the entropy cost of ligand binding and aid the domain-closure motion required for the reaction. nih.gov

Catalytic Mechanism and Identification of Essential Residues

The catalytic mechanism of U3S involves the cleavage of a hydroxyl group from the substrate HMB, followed by the formation of a spiro-pyrrolenine intermediate. nih.govresearchgate.net This intermediate facilitates the rearrangement and inversion of the D ring before the final ring closure. ebi.ac.uk

To probe the catalytic mechanism, researchers have investigated the potential role of acid/base catalysis, where amino acid side chains would act as proton donors or acceptors. However, extensive mutational studies on human U3S have cast doubt on this hypothesis. nih.govnih.gov When the four invariant residues with titratable side chains, as well as six other highly conserved and titratable residues, were mutated, none of the mutations completely abolished enzyme activity. nih.govresearchgate.netrcsb.org This suggests that U3S does not rely on a single, essential acidic or basic residue for its catalytic function, and a classic acid/base mechanism is unlikely. nih.govnih.gov

Mutational analysis has been a critical tool for understanding the role of specific residues in U3S function. ebi.ac.uk While no single residue has been found to be absolutely indispensable, some have been shown to be important for optimal activity. nih.govnih.gov

A structure-based sequence alignment reveals seven invariant residues across different species. nih.gov Many of these play structural roles:

Glycines (Gly22, Gly90, Gly214): Located in tight turns where other residues would be sterically disfavored. nih.gov

Pro29 and Ala94: Point into hydrophobic pockets, contributing to the protein's core structure. nih.gov

Mutational studies on other conserved residues have yielded further insights. For instance, mutation of Thr228 to Alanine in human U3S resulted in a significant loss of activity (retaining only 32% of wild-type activity), indicating its importance in catalysis, though it is not absolutely essential. nih.gov The robustness of the enzyme to single mutations suggests that substrate binding and catalysis may be stabilized by a multitude of weaker interactions rather than a few critical ones. ebi.ac.uk This redundancy ensures the efficiency of this crucial biosynthetic step. ebi.ac.uk

Table 2: Summary of Key Mutational Analyses in Uroporphyrinogen III Synthase

| Enzyme Source | Residue (Human numbering) | Mutation | Effect on Activity | Reference |

|---|---|---|---|---|

| Human | Thr228 | T228A | Reduced to 32% of wild-type activity | nih.gov |

| Human | Invariant titratable residues | Various mutations | No single mutation abolished activity | nih.govnih.gov |

| Human | Leu237 | L237P | Associated with congenital erythropoietic porphyria | nih.gov |

Protein Stability and Folding Dynamics of Uroporphyrinogen III Synthase

The functionality of Uroporphyrinogen III Synthase (U3S) is intrinsically linked to its three-dimensional structure. The protein is composed of two α/β domains that are connected by a β-ladder. researchgate.net The active site is situated in the cleft between these two domains, and the enzyme's flexibility is thought to be crucial for its catalytic activity. researchgate.netnih.gov The stability and folding of this enzyme are critical determinants of its function, and disruptions in these processes can lead to disease.

Thermolability and Irreversible Denaturation

Uroporphyrinogen III Synthase is known to be a thermolabile enzyme, meaning it is sensitive to heat. nih.gov This characteristic signifies that the enzyme can lose its proper three-dimensional structure and, consequently, its catalytic function at elevated temperatures. The process of denaturation for U3S is typically irreversible. nih.gov This irreversibility implies that once the enzyme unfolds due to heat or other denaturing conditions, it cannot refold back to its native, functional state.

Studies on mutants of U3S associated with Congenital Erythropoietic Porphyria (CEP) have provided significant insights into its stability. nih.govresearchgate.net Many of these mutations are believed to diminish the enzyme's activity by compromising its structural stability, for instance, by disrupting the packing of the hydrophobic core or by exposing hydrophobic residues to the solvent. nih.gov The C73R mutation, which is found in a significant number of CEP patients, is a prime example. This mutation affects a helical region of the protein that is essential for maintaining the kinetic stability of its folded conformation. nih.govresearchgate.net

The unfolding kinetics of wild-type U3S and its various mutants have been investigated using techniques such as circular dichroism. nih.gov These studies have highlighted specific regions of the protein that are critical for its stability.

Factors Influencing Enzyme Kinetic Stability

The kinetic stability of an enzyme refers to its ability to maintain its folded, active conformation over time under physiological conditions. For U3S, several factors can influence this stability. While most proteins are thermodynamically stable, meaning their folded state is the lowest energy state, many, including U3S, unfold irreversibly. researchgate.net This suggests that their folded state is kinetically trapped and stabilized by a high energy barrier to unfolding. researchgate.net

Mutations are a primary factor affecting the kinetic stability of U3S. researchgate.net Missense mutations, which result in the substitution of one amino acid for another, can have a range of effects. Some mutations directly impact the active site and substrate binding, leading to a decrease in catalytic activity. nih.gov Other mutations, while not directly in the active site, can destabilize the protein structure, making it more prone to unfolding and degradation. researchgate.net This is a common mechanism in many genetic disorders. researchgate.net

The stability of the folded conformation of a protein is maintained by a balance of forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. researchgate.net Any factor that disrupts this delicate balance can affect the enzyme's stability. For U3S, mutations can alter this balance, leading to a less stable enzyme that is more susceptible to denaturation.

Below is a table summarizing the impact of select mutations on Uroporphyrinogen III Synthase activity, as observed in studies of Congenital Erythropoietic Porphyria.

| Mutant | Relative Activity (%) | Probable Effect on Stability |

| Wild-type | 100 | Baseline stability |

| C73R | Significantly Reduced | Decreased kinetic stability due to conformational change. nih.govresearchgate.net |

| T103A | >30 | Reduced activity, may affect hydrogen bonding with substrate. researchgate.net |

| Y168A | >30 | Reduced activity, may affect hydrogen bonding with substrate. researchgate.net |

| T228A | >30 | Reduced activity, may affect hydrogen bonding with substrate. researchgate.net |

Pathological Mechanisms Associated with Uroporphyrin Iii and Uroporphyrinogen Iii Metabolism

Congenital Erythropoietic Porphyria (CEP) Pathogenesis and UROS Deficiency

Congenital Erythropoietic Porphyria, also known as Günther's disease, is a rare and severe autosomal recessive disorder. wikipedia.orgnih.gov It is fundamentally caused by a marked deficiency in the activity of the enzyme uroporphyrinogen III synthase (UROS). wikipedia.orgporphyriafoundation.org This enzyme plays a critical role in the heme synthesis pathway by catalyzing the conversion of the linear tetrapyrrole hydroxymethylbilane (B3061235) (HMB) into the cyclic uroporphyrinogen III. nih.govtaylorandfrancis.com

Molecular Basis of Enzyme Impairment in CEP

The impairment of UROS in CEP is a direct consequence of mutations within the UROS gene, located on chromosome 10. cellmolbiol.org A variety of mutations have been identified in individuals with CEP, including missense mutations, which are the most common, as well as promoter mutations, splicing defects, frameshift mutations, and deletions. cellmolbiol.org

These mutations can lead to several detrimental effects on the UROS enzyme:

Reduced Catalytic Activity: Some mutations directly affect the active site of the enzyme, impairing its ability to bind to its substrate, HMB, or to catalyze the ring closure and inversion reaction required to form uroporphyrinogen III.

Decreased Protein Stability: A significant number of missense mutations result in a thermolabile enzyme with reduced kinetic stability. nih.govacs.org This instability leads to a misfolded protein structure. For instance, the common C73R mutation, responsible for a large portion of CEP cases, affects a key helical region essential for maintaining the enzyme's folded conformation. nih.govresearchgate.net

Altered Protein Homeostasis: The misfolded mutant UROS proteins are recognized by the cell's quality control machinery as abnormal, leading to their premature degradation. researchgate.netoup.com

The severity of the clinical symptoms in CEP often correlates with the degree of residual UROS activity, which is determined by the specific type of mutation. nih.gov

Accumulation of Non-Physiological Porphyrin Isomers (Type I Porphyrins)

In the presence of deficient UROS activity, the substrate hydroxymethylbilane is not efficiently converted to uroporphyrinogen III. Instead, HMB spontaneously and non-enzymatically cyclizes to form the symmetric and non-physiological isomer, uroporphyrinogen I. nih.govnih.gov

Uroporphyrinogen I then serves as a substrate for the next enzyme in the pathway, uroporphyrinogen decarboxylase, which converts it to coproporphyrinogen I. nih.gov These type I porphyrinogens are subsequently oxidized to their corresponding porphyrins: uroporphyrin I and coproporphyrin I. nih.gov These are the primary porphyrins that accumulate in various tissues, including the bone marrow, red blood cells, plasma, urine, and feces of individuals with CEP. wikipedia.orgporphyriafoundation.org Unlike the type III isomers, which are essential for heme synthesis, the type I isomers are non-functional and pathogenic. taylorandfrancis.com Their accumulation is responsible for the severe photosensitivity and hemolytic anemia characteristic of the disease. nih.govoup.com

Insights into Protein Homeostasis and Degradation Pathways in CEP

The cellular mechanisms that manage protein quality, known as protein homeostasis or proteostasis, are critical in the context of CEP. The fate of the mutant UROS protein is a key determinant of the disease's severity.

Role of the Proteasome in Mutant UROS Clearance

The primary pathway responsible for the premature degradation of misfolded mutant UROS is the ubiquitin-proteasome system. oup.comnih.gov Misfolded proteins are recognized and tagged with ubiquitin molecules, which serves as a signal for their destruction by the proteasome, a large protein complex that breaks down targeted proteins. oup.com Studies have demonstrated that treatment with proteasome inhibitors can prevent the degradation of certain mutant UROS proteins, leading to an increase in their intracellular levels and a partial restoration of enzymatic activity. oup.comnih.gov This finding highlights that the loss of function in many cases of CEP is not due to a complete lack of enzymatic capability but rather to the rapid clearance of the unstable mutant protein. oup.com

Involvement in Other Porphyrias and Related Metabolic Dysfunctions

While the most dramatic consequences of altered uroporphyrinogen III metabolism are seen in CEP, uroporphyrin III itself is implicated in the pathophysiology of other porphyrias.

Porphyria Cutanea Tarda (PCT): This is the most common type of porphyria and is characterized by a deficiency in the enzyme uroporphyrinogen decarboxylase (UROD). nih.gov This enzyme is responsible for the conversion of uroporphyrinogen III to coproporphyrinogen III. nih.gov In PCT, the decreased activity of UROD leads to the accumulation of uroporphyrinogen III, which is then oxidized to uroporphyrin III. nih.gov Both uroporphyrin I and III isomers are found in excess in the urine of individuals with PCT. hmdb.ca PCT can be either sporadic (Type 1), where the enzyme defect is confined to the liver, or familial (Type 2), involving a heterozygous mutation in the UROD gene. nih.govbasicmedicalkey.com

Acute Porphyrias: In some acute porphyrias, such as Variegate Porphyria (VP) and Hereditary Coproporphyria (HCP), which can present with both neurological symptoms and cutaneous lesions, elevations of urinary porphyrins, including uroporphyrin, can occur. wikipedia.orghealthmatters.io However, the primary biochemical hallmark of acute porphyria attacks is a marked increase in the porphyrin precursors, aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG). porphyriafoundation.org

Table of Porphyrias and Uroporphyrin Involvement

| Porphyria Type | Deficient Enzyme | Accumulated Porphyrins/Precursors | Involvement of Uroporphyrin III |

| Congenital Erythropoietic Porphyria (CEP) | Uroporphyrinogen III Synthase (UROS) | Uroporphyrin I, Coproporphyrin I | Deficiency in its synthesis is the primary defect. |

| Porphyria Cutanea Tarda (PCT) | Uroporphyrinogen Decarboxylase (UROD) | Uroporphyrin I & III, Heptacarboxylporphyrin | Accumulates due to the enzymatic block. |

| Acute Intermittent Porphyria (AIP) | Hydroxymethylbilane Synthase (HMBS) | Aminolevulinic acid (ALA), Porphobilinogen (PBG) | Generally not significantly elevated. |

| Variegate Porphyria (VP) | Protoporphyrinogen Oxidase (PPOX) | ALA, PBG (during attacks), Protoporphyrin, Coproporphyrin | May be elevated in urine. |

| Hereditary Coproporphyria (HCP) | Coproporphyrinogen Oxidase (CPOX) | ALA, PBG (during attacks), Coproporphyrin III | May be elevated in urine. |

Uroporphyrinogen Decarboxylase (UROD) Inhibition Mechanisms

The fifth enzyme in the heme synthesis pathway, uroporphyrinogen decarboxylase (UROD), is responsible for converting uroporphyrinogen III into coproporphyrinogen III. nih.govnih.gov Reduced activity of this enzyme is the primary cause of porphyria cutanea tarda (PCT), the most common form of porphyria. nih.govporphyriafoundation.org While genetic mutations in the UROD gene can predispose individuals to PCT (familial PCT or Type II), the majority of cases are sporadic (Type I) and occur without such mutations. nih.govrarediseases.org In these instances, the enzyme's activity is suppressed by an inhibitor generated within the liver, rather than a defect in the enzyme itself. pnas.org

Research has identified this inhibitor as uroporphomethene, a partially oxidized form of uroporphyrinogen. porphyriafoundation.orgpnas.org The mechanism is a classic example of product inhibition, where the substrate of the deficient enzyme, uroporphyrinogen, accumulates and is subsequently converted into a potent inhibitor. This process is critically dependent on the presence of iron, which facilitates the oxidation of uroporphyrinogen to uroporphomethene. nih.govporphyriafoundation.orgpnas.org This explains why iron overload is a major risk factor for PCT. nih.govnih.gov

Studies using murine models and analysis of liver extracts from PCT patients have confirmed that uroporphomethene acts as a competitive inhibitor of the UROD enzyme. pnas.orgnih.gov Further investigation has shown that the uroporphomethene III isomer is a more powerful inhibitor than the uroporphomethene I isomer, highlighting the stereospecificity of this interaction. pnas.orgnih.gov The accumulation of uroporphyrinogen due to reduced UROD activity creates a feedback loop: the substrate is oxidized to an inhibitor, which further suppresses UROD activity, leading to the massive buildup of uroporphyrin and other highly carboxylated porphyrins that characterize the disease. nih.govmedscape.com

Table 1: Factors and Mechanisms in UROD Inhibition

| Factor | Role in UROD Inhibition | Supporting Evidence |

|---|---|---|

| Uroporphyrinogen Accumulation | Serves as the precursor to the actual inhibitor. nih.govmedscape.com | Substrate for the inhibited UROD enzyme. |

| Iron | Catalyzes the oxidation of uroporphyrinogen to uroporphomethene. nih.govporphyriafoundation.orgpnas.org | Iron overload is a key susceptibility factor for PCT; iron-reduction therapies are effective treatments. nih.govnih.gov |

| Uroporphomethene | Acts as a direct, competitive inhibitor of the UROD enzyme. pnas.orgnih.gov | Identified in liver extracts of PCT models and patients; synthesized porphomethene inhibits recombinant human UROD. pnas.org |

| Oxidative Stress | Facilitates the formation of the UROD inhibitor. nih.gov | Environmental and genetic factors that increase oxidative stress are linked to PCT development. nih.gov |

Role in Modulating Inflammatory Pathways (e.g., NLRP3 Inflammasome)

The accumulation of porphyrins is increasingly recognized for its role in activating inflammatory pathways. While the final product of the pathway, free heme, is a well-established pro-inflammatory molecule that can act as a damage-associated molecular pattern (DAMP) nih.govnih.gov, recent evidence suggests that porphyrin intermediates themselves contribute to inflammation.

One of the key mechanisms of innate immune activation is the inflammasome, a multi-protein complex that triggers the release of potent pro-inflammatory cytokines like IL-1β and IL-18. youtube.comyoutube.com The most studied of these is the NLRP3 inflammasome, which responds to a wide array of stimuli indicative of cellular stress or damage. youtube.comnih.gov A critical trigger for NLRP3 activation is the efflux of potassium ions (K+) from the cell. nih.gov

Direct evidence has shown that porphyrins can activate the NLRP3 inflammasome. For instance, porphyrins produced by the bacterium Cutibacterium acnes were found to activate the NLRP3 inflammasome in keratinocytes by inducing K+ leakage. nih.gov This finding suggests a plausible mechanism by which endogenous porphyrins like uroporphyrin III, when they accumulate pathologically, could also trigger inflammasome activation and sterile inflammation.

Although direct studies on uroporphyrin III are limited, the broader context of heme pathway dysregulation points towards a significant inflammatory role. Free heme is known to activate innate immune cells, such as macrophages and neutrophils, and induce the expression of adhesion molecules and inflammatory cytokines. nih.govfrontiersin.orgscielo.br Some studies indicate that certain heme metabolites, like hemin, may also have complex regulatory roles, including the inhibition of the NLRP3 inflammasome by promoting autophagy. nih.gov Furthermore, heme has been shown to induce a long-lasting adaptive response in innate immune cells, a phenomenon known as trained immunity, which can influence subsequent responses to infection. biorxiv.org Therefore, the accumulation of intermediates like uroporphyrin III likely contributes to the inflammatory milieu seen in porphyrias, potentially through the direct activation of pattern recognition receptors like NLRP3.

Table 2: Porphyrins and Heme Metabolites in Inflammation

| Molecule | Inflammatory Effect | Mechanism of Action |

|---|---|---|

| Porphyrins (general) | Pro-inflammatory | Activation of NLRP3 inflammasome via induction of K+ efflux. nih.gov |

| Free Heme | Pro-inflammatory (DAMP) | Activation of innate immune cells; induction of inflammatory cytokines and adhesion molecules. nih.govnih.gov |

| Hemin | Regulatory/Inhibitory | Can inhibit NLRP3 inflammasome activation by enhancing autophagy. nih.gov |

Alterations in Cancer Cell Metabolism

A growing body of research has uncovered a unique metabolic reprogramming in cancer cells related to the heme synthesis pathway, termed "porphyrin overdrive". nih.govnih.govlife-science-alliance.org This phenomenon is characterized by an imbalanced and dysregulated pathway where the production of heme intermediates, including uroporphyrinogen III, is significantly increased and exceeds the production of the final product, heme. nih.govbiorxiv.org This metabolic rewiring is not a random defect but appears to be a specific adaptation that is essential for the survival and proliferation of many types of cancer cells. nih.govnih.gov

Analysis of genome-scale CRISPR/Cas9 loss-of-function screens across hundreds of cancer cell lines has revealed that cancer cells are highly dependent on the enzymes of the heme synthesis pathway. nih.govlife-science-alliance.org Notably, the enzymes responsible for the middle steps of the pathway, including UROD, show a particularly high degree of essentiality for cancer cell growth. nih.govnih.gov This suggests that the accumulation of porphyrin intermediates is not just a byproduct but serves a functional role in malignancy. This "porphyrin overdrive" is specific to cancer cells and early embryonic stem cells and is absent in normal, differentiated cells. nih.govlife-science-alliance.org

This metabolic state creates a unique vulnerability in cancer cells. The abnormal accumulation of porphyrins can be exploited for both diagnostics and therapeutics. usf.edu For example, the administration of 5-aminolevulinic acid (ALA), an early precursor in the pathway, leads to a massive buildup of the photosensitive porphyrin, protoporphyrin IX, specifically in cancer cells, which can then be used for fluorescence-guided surgery or photodynamic therapy. usf.edu

Table 3: Characteristics of "Porphyrin Overdrive" in Cancer

| Feature | Description | Implication |

|---|---|---|

| Imbalanced Heme Synthesis | Production of porphyrin intermediates (e.g., uroporphyrinogen III) exceeds heme production. nih.govbiorxiv.org | Accumulation of porphyrins within the tumor microenvironment. researchgate.net |

| Cancer-Specific Essentiality | Cancer cells are highly dependent on mid-pathway enzymes like UROD for survival. nih.govlife-science-alliance.orgnih.gov | Creates a metabolic vulnerability that can be targeted. nih.govusf.edu |

| Absence in Normal Cells | Normal differentiated cells do not exhibit porphyrin overdrive or accumulate porphyrins. nih.govlife-science-alliance.org | Provides a therapeutic window for targeting cancer cells with high specificity. |

| Clinical Relevance | Correlates with more aggressive cancers and poorer patient survival. dntb.gov.ua | Potential as a biomarker and therapeutic target. |

Advanced Analytical and Spectroscopic Characterization Methodologies for Uroporphyrin Iii

Chromatographic Techniques for Porphyrin Separation and Quantification

Chromatography is fundamental to the analysis of porphyrins, enabling their separation from complex biological matrices and from each other. High-performance liquid chromatography (HPLC) is a standard and powerful technique for the quantitative analysis of porphyrins. mdpi.com

Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of porphyrins, including Uroporphyrin III. In this technique, a nonpolar stationary phase is used with a polar mobile phase. youtube.com Hydrophilic compounds, like uroporphyrin, have lower retention times and elute faster than more hydrophobic porphyrins. youtube.comnih.gov

Several studies have developed RP-HPLC methods for the separation and quantification of porphyrin isomers. One such method utilizes an ODS-Hypersil column with a mobile phase of acetonitrile (B52724) or methanol (B129727) in an ammonium (B1175870) acetate (B1210297) buffer for the separation of uroporphyrinogen isomers, which are then detected amperometrically. nih.gov Another rapid HPLC method uses a 3-micron, 3-cm-long reversed-phase column that can fully resolve uroporphyrin from other carboxylated porphyrins in under 8 minutes, making it suitable for routine clinical use. nih.gov

The choice of mobile phase and detector is critical. A common approach for detecting the separated porphyrins is fluorescence detection, as porphyrins exhibit intense fluorescence at specific wavelengths. nih.govshimadzu.com All porphyrins absorb light strongly around 410 nm (the Soret band), which is often used for excitation, with fluorescence emission measured at higher wavelengths. shimadzu.com

Research comparing normal-phase and reverse-phase HPLC for porphyrin analysis in cell cultures found discrepancies in quantification, particularly for the most hydrophilic compounds. In one study, the concentration of uroporphyrin was estimated to be six times higher when using normal-phase HPLC compared to reverse-phase HPLC (63 vs. 10 pmol/mg protein), highlighting the importance of method selection and validation. nih.gov

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | ODS-Hypersil | 3-micron particle size, 3-cm length C18 | Inertsil ODS-2 C18, 150mm x 2.1mm |

| Mobile Phase | Acetonitrile or Methanol in ammonium acetate buffer | Acidified water/acetonitrile gradient | Ternary gradient: A: 20mM Ammonium acetate, B: Acetonitrile, C: Methanol |

| Detection | Amperometric | Fluorescence | Photodiode Array (PDA) & Mass Spectrometry (MS) |

| Reference | nih.gov | nih.gov | ajol.info |

Capillary Liquid Chromatography (CLC), a miniaturized version of HPLC, offers significant advantages for porphyrin analysis, including increased sensitivity and the need for smaller sample volumes. mdpi.comnih.gov This makes it a powerful tool, especially when coupled with mass spectrometry (CLC-MS). mdpi.com The use of smaller internal diameter columns in CLC results in taller, more concentrated peaks, which enhances detection limits for mass spectrometers and other concentration-sensitive detectors. mdpi.com

A validated CLC-MS method has been developed for the simple, rapid, and efficient analysis of natural porphyrins, including Uroporphyrin I (an isomer of Uroporphyrin III). mdpi.comnih.gov This method demonstrated high precision, selectivity, and sensitivity, with limits of detection (LOD) ranging from 0.006 to 0.199 µg/mL and limits of quantification (LOQ) from 0.021 to 0.665 µg/mL. mdpi.comnih.gov The separation was achieved on a Luna C18 stationary phase with a mobile phase gradient of 0.2% formic acid in water and a mixture of acetonitrile and methanol. mdpi.com This approach combines the high separation efficiency of chromatography with the structural information provided by mass spectrometry. mdpi.com

Mass Spectrometry Approaches for Porphyrin Identification and Analysis

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of porphyrins. Its high sensitivity and specificity allow for the analysis of these compounds even in complex biological samples. nih.gov

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a robust platform for the simultaneous and selective quantification of multiple porphyrins. shimadzu.com This technique leverages the separation power of LC and the specific detection capabilities of MS/MS, where a precursor ion is selected and fragmented to produce characteristic product ions. worldscientific.comnih.gov

A robust UHPLC-MS/MS method has been developed for quantifying eight porphyrins, including Uroporphyrin I, in urine. shimadzu.com This method uses a simple one-step extraction followed by analysis on a reversed-phase column. shimadzu.com The identification and quantification are performed using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. shimadzu.comnih.gov For instance, the MRM transition for Coproporphyrin III has been monitored as m/z 655.4 → m/z 596.3. nih.gov Similarly, specific transitions are established for Uroporphyrin and other porphyrins to ensure accurate measurement. shimadzu.com

The use of high-resolution mass spectrometry allows for the identification of compounds based on their exact mass, providing a high degree of confidence even in complex matrices like liver extracts. nih.gov

| Parameter | Method 1 (CLC-MS) | Method 2 (UHPLC-MS/MS) | Method 3 (LC-MS/MS) |

|---|---|---|---|

| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |

| Detection Mode | Single Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) | MS3 Fragmentation |

| Monitored Ion (Uroporphyrin I) | m/z 831.3 | - | - |

| Monitored Ion (Coproporphyrin III) | m/z 655.0 | 655.3 > 655.0 | Precursor: m/z 655, Products: m/z 537 & 523 |

| Reference | mdpi.com | shimadzu.com | ajol.info |

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and polar molecules like porphyrins. mdpi.com It typically produces protonated molecular ions [M+H]+ with minimal fragmentation, making it ideal for coupling with liquid chromatography. mdpi.comresearchgate.net

ESI-MS has been extensively used for the characterization of various porphyrins and metalloporphyrins. researchgate.netnih.gov The ionization efficiency in ESI can be affected by the mobile phase composition; for example, high concentrations of non-volatile salts like ammonium acetate can suppress the ion signal, whereas solvents like methanol with formic acid enhance it. nih.gov

The positive ion detection mode is commonly used for porphyrin analysis. researchgate.net ESI-MS/MS studies have detailed the fragmentation pathways of uroporphyrin, providing structural information. The fragmentation typically involves the sequential loss of carboxylic acid groups from the side chains. worldscientific.com The ability to selectively ionize different porphyrins in a mixture based on their oxidation potentials also offers potential for qualitative analysis in complex samples. nih.gov

Spectroscopic Methods for Detection and Characterization

Spectroscopic methods are crucial for both the detection and fundamental characterization of Uroporphyrin III. These techniques exploit the unique interaction of porphyrins with electromagnetic radiation.

UV-Visible Absorbance Spectroscopy: Porphyrins exhibit a characteristic and intense absorption spectrum. The most prominent feature is the "Soret band," a very strong absorption peak located in the near-UV region, typically between 390-425 nm. researchgate.net In addition to the Soret band, there are several weaker absorption bands in the visible region of the spectrum, known as "Q bands." researchgate.net These spectral features are due to π-π* electronic transitions within the porphyrin macrocycle and are fundamental to the detection of these compounds.

Fluorescence Spectroscopy: A key property of many porphyrins is their ability to fluoresce, emitting light at a longer wavelength after being excited by light at a shorter wavelength. This property is widely exploited for their highly sensitive detection in chromatographic methods. nih.govshimadzu.com For analysis, porphyrins are typically excited near their Soret band maximum (e.g., ~400-410 nm), and the resulting fluorescence emission is detected at a higher wavelength (e.g., >600 nm). shimadzu.comajol.info This large Stokes shift minimizes background interference and allows for very low detection limits. The fluorescence emission maximum can provide diagnostic information, as seen in the screening for porphyrias where a plasma fluorescence emission maximum at 625 nm upon excitation at 400 nm is indicative of certain conditions. ajol.info

Fluorescence Spectroscopy Techniques (e.g., Variable-Angle Synchronous Fluorescence)

Fluorescence spectroscopy is a highly sensitive method for studying porphyrins due to their extensive π-electron systems, which result in strong absorption in the visible and ultraviolet regions and characteristic fluorescence emission. jhuapl.edunih.gov Uroporphyrin III exhibits distinct spectral properties that are useful for its detection and quantification in various matrices. smolecule.com

Conventional fluorescence spectroscopy involves exciting a molecule at a specific wavelength and scanning the entire emission spectrum, or vice-versa. However, for complex mixtures or to enhance spectral resolution, synchronous fluorescence spectroscopy (SFS) offers significant advantages. mdpi.org In SFS, both the excitation and emission monochromators are scanned simultaneously with a constant wavelength interval (Δλ) maintained between them. mdpi.org This approach simplifies the spectra, narrows bandwidth, and can improve selectivity for analyzing multi-component systems. mdpi.org

A variant of this technique is variable-angle synchronous fluorescence (VASF), which provides an additional dimension of selectivity. While constant-wavelength SFS represents a specific linear scan across the total excitation-emission matrix (EEM), VASF allows for scanning at different angles, providing more comprehensive data and better resolution of overlapping spectral features. Although detailed research applying VASF specifically to Uroporphyrin III is not widely published, the principles of synchronous techniques are well-established for porphyrin analysis. mdpi.org For instance, constant-wavelength SFS has been successfully used to analyze different protonated forms of water-soluble porphyrins in aqueous solutions, eliminating spectral overlap and allowing for sensitive investigation of dissociation equilibria. mdpi.org

The fluorescence properties of Uroporphyrin III are influenced by its environment, such as the solvent and pH. These properties are critical for its application as a photosensitizer and for its detection in biological samples. researchgate.net

Table 1: Spectroscopic Properties of Uroporphyrin III

| Property | Value/Description | Solvent/Conditions | Source(s) |

|---|---|---|---|

| Absorption Wavelengths | Soret band (~406 nm), Q-bands | 0.1 M Potassium Phosphate Buffer | photochemcad.com |

| Fluorescence Emission Peak | ~620 nm | Aqueous solutions | researchgate.net |

| Fluorescence Quantum Yield (Φf) | 0.12 | 0.1 M Potassium Phosphate Buffer | photochemcad.com |

| Stokes Shift | Larger for dication forms compared to free base | Acidic conditions | rsc.org |

Circular Dichroism for Conformational Studies of Related Enzymes

Circular dichroism (CD) spectroscopy is a powerful biophysical tool for studying the structure of chiral molecules, including proteins, in solution. imrpress.com It measures the differential absorption of left- and right-circularly polarized light, providing information about the secondary and tertiary structure of proteins. imrpress.com While Uroporphyrin III itself is not the primary subject of CD studies, the technique is crucial for understanding the conformational dynamics of enzymes that synthesize it, most notably Uroporphyrinogen III Synthase (U3S). nih.govwikipedia.org

U3S catalyzes the remarkable conversion of the linear tetrapyrrole hydroxymethylbilane (B3061235) into the asymmetric Uroporphyrinogen III by inverting the D-ring of the substrate. nih.govebi.ac.uk This complex rearrangement is entirely dependent on the enzyme's three-dimensional structure. nih.gov CD spectroscopy can be used to:

Determine Secondary Structure: The far-UV CD spectrum (190-250 nm) is sensitive to the protein backbone's conformation, allowing for the estimation of the percentage of α-helix, β-sheet, and random coil structures within U3S. imrpress.com

Assess Folding and Stability: Changes in the CD spectrum can monitor the structural integrity of U3S under different environmental conditions, such as temperature or the presence of denaturants. Studies have shown that the stability of human U3S is dependent on its oxidation state, which can be monitored by such techniques. nih.gov

Detect Conformational Changes: The binding of substrates, inhibitors, or cofactors can induce conformational changes in U3S. These changes can be detected as alterations in the near-UV (250-300 nm) or far-UV CD spectra, providing insights into the enzyme's mechanism. imrpress.com The crystal structure of U3S reveals significant conformational flexibility, particularly a "closed" product complex, which underscores the importance of studying these dynamics in solution via CD. nih.gov

Defects in the U3S enzyme lead to a genetic disorder known as Congenital Erythropoietic Porphyria (CEP), where the substrate cyclizes non-enzymatically to form the non-functional isomer Uroporphyrinogen I. wikipedia.orgnih.gov Understanding the structure and conformational stability of U3S through techniques like CD is therefore essential for elucidating the molecular basis of this disease. nih.govnih.gov

Isomer Differentiation Techniques for Uroporphyrin I and III

The differentiation of Uroporphyrin I and Uroporphyrin III isomers is of paramount importance for the biochemical diagnosis of human porphyrias. nih.govtandfonline.com Because the isomers differ only in the arrangement of the acetic and propionic acid side chains on one of the pyrrole (B145914) rings, their separation requires high-resolution analytical methods. High-Performance Liquid Chromatography (HPLC) is the gold standard technique for the separation and quantification of porphyrin isomers in biological samples like urine, plasma, and feces. tandfonline.comresearchgate.netresearchgate.net

The most common approach involves reversed-phase (RP) HPLC, where a nonpolar stationary phase (like C18 or octadecylsilyl) is used with a polar mobile phase. nih.govnih.gov Key features of these methods include:

Stationary Phase: RP-HPLC methods often utilize octadecylsilyl columns to effectively separate the isomers. nih.gov

Mobile Phase: Gradient elution is typically employed, using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate). nih.gov The precise gradient profile is optimized to achieve baseline resolution of the I and III isomer pairs of both uroporphyrin and coproporphyrin.

Detection: Due to the native fluorescence of porphyrins, fluorimetric detection is the preferred method, offering high sensitivity and selectivity. nih.govresearchgate.netnih.gov Detection limits can be in the femtomole (fmol) range. nih.gov

Successful separation has been achieved in under 10 minutes using high-speed columns, allowing for rapid sample throughput. nih.gov The development of efficient extraction and HPLC methods has enabled the reliable quantification of porphyrin isomers, which is crucial as each type of porphyria presents a characteristic HPLC isomer distribution pattern. nih.govtandfonline.com

Table 2: Research Findings on HPLC-Based Isomer Differentiation

| Technique/Method | Key Finding | Sample Type | Source(s) |

|---|---|---|---|

| High-Speed RP-HPLC | Separation of Uroporphyrin I/III and Coproporphyrin I/III achieved in under 8 minutes. | Urine, Liver | nih.gov |

| RP-HPLC with Fluorimetric Detection | An efficient method for routine analysis that resolves eight porphyrins, including I and III isomer pairs. | Urine, Feces, Plasma | nih.gov |

| HPLC with Mass Spectrometry (MS) | MS, particularly with electrospray ionization (ESI), is increasingly coupled with HPLC for accurate identification. | Urine | researchgate.net |

| HPLC as a Diagnostic Guide | HPLC with fluorescence detection is the standard procedure for classifying porphyrias based on characteristic isomer profiles. | Urine, Feces, Blood | tandfonline.com |

Table 3: List of Mentioned Chemical Compounds

Synthetic Biology and Metabolic Engineering for Uroporphyrin Iii Bio Production

Development of Microbial Cell Factories for Uroporphyrin Production

The foundation of successful bio-production lies in the selection and engineering of a suitable microbial host. An ideal host should possess a well-characterized genetic background, be amenable to genetic manipulation, and exhibit robust growth under industrial fermentation conditions. To this end, several microorganisms have been explored as potential cell factories for uroporphyrin III synthesis.

Escherichia coli has been the workhorse for metabolic engineering endeavors due to its rapid growth, well-understood genetics, and the availability of a vast array of genetic tools. nih.gov The engineering of E. coli for uroporphyrin III production has primarily focused on the strategic overexpression of genes within the native heme biosynthetic pathway. nih.gov Uroporphyrinogen III, the direct precursor to uroporphyrin III, is an intermediate in this pathway. nih.gov

A common strategy involves the use of multi-plasmid systems to modularly assemble and express the necessary biosynthetic genes. nih.gov For instance, researchers have successfully assembled the entire heme biosynthetic pathway in a three-plasmid system in E. coli. nih.gov By overexpressing key genes such as hemA (encoding glutamyl-tRNA reductase, the first committed step in porphyrin biosynthesis in the C5 pathway), hemB (porphobilinogen synthase), hemC (hydroxymethylbilane synthase), and hemD (uroporphyrinogen III synthase), significant increases in porphyrin production have been achieved. nih.govsciepublish.com The introduction and co-expression of hemC and hemD genes have been shown to increase porphyrin production by two- to sevenfold. nih.gov

Recent studies have demonstrated remarkable titers of uroporphyrin production in engineered E. coli. By implementing the Shemin/C4 pathway for 5-aminolevulinic acid (ALA) synthesis and cultivating the engineered strains in a fed-batch bioreactor, production levels of up to 901.9 mg/L of uroporphyrin have been reported. uwaterloo.ca Furthermore, it has been observed that a significant portion of the synthesized uroporphyrin is secreted extracellularly, which simplifies downstream purification processes. uwaterloo.ca

The table below summarizes key engineered E. coli strains and the reported uroporphyrin production metrics.

| Strain/Engineering Strategy | Key Genes Overexpressed | Production Titer | Reference |

| Multi-plasmid system | hemA, hemB, hemC, hemD | Up to 90 µmol/liter of total porphyrins | nih.gov |

| Shemin/C4 pathway implementation | hemA from Rhodobacter sphaeroides, hemB, hemC, hemD | Up to 901.9 mg/L | uwaterloo.ca |

| ROS-scavenging enzyme overexpression | sodA | 1.56 g/L of total porphyrins (with improved UP-III/UP-I ratio) | researchgate.netnih.gov |

While E. coli has been a primary focus, other microorganisms with industrial relevance are also being explored as platforms for uroporphyrin III production.

Bacillus subtilis , a Gram-positive bacterium generally recognized as safe (GRAS), is an attractive host for producing compounds intended for food and pharmaceutical applications. pnas.orgresearchgate.net In B. subtilis, the heme biosynthetic pathway has been engineered to enhance the supply of heme, a process that inherently involves increasing the flux towards uroporphyrinogen III. pnas.orgnih.gov Key interventions in B. subtilis have included the overexpression of hemC (hydroxymethylbilane synthase) and hemD (uroporphyrinogen III synthase) to promote the conversion of ALA to uroporphyrinogen III. nih.gov In one study, overexpression of hemCDB resulted in a 39% increase in heme production, indicating a significant enhancement of the uroporphyrinogen III synthesis pathway. nih.gov Furthermore, HemD has been identified as the primary uroporphyrinogen III synthase in this organism. nih.gov The hemD gene from B. subtilis has been cloned and the resulting enzyme has been purified and characterized, revealing it to be substantially more thermostable than enzymes from other sources. researcher.life

Strategies for Pathway Optimization and Carbon Flux Redirection

Achieving high-level production of uroporphyrin III requires not only the presence of the necessary enzymes but also a fine-tuned metabolic network that efficiently channels carbon from central metabolism to the target molecule.

A cornerstone of metabolic engineering is the heterologous expression of genes from different organisms to introduce new functionalities or to bypass native regulatory mechanisms. In the context of uroporphyrin III production, this has been particularly effective for the initial steps of the pathway. For instance, the Shemin/C4 pathway, which utilizes succinyl-CoA and glycine (B1666218) to produce ALA, is not native to E. coli. By heterologously expressing the hemA gene from Rhodobacter sphaeroides, which encodes ALA synthase, the C4 pathway can be implemented in E. coli. sciepublish.commdpi.com This strategy has been shown to be highly effective, especially when combined with efforts to increase the intracellular pool of succinyl-CoA. mdpi.com

The biosynthesis of uroporphyrin III is metabolically expensive, requiring a significant supply of precursors from central carbon metabolism. A key precursor for the Shemin/C4 pathway is succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. nih.gov To enhance the availability of succinyl-CoA, several genetic manipulations have been employed in E. coli. These include:

Deletion of sdhA : Knocking out the sdhA gene, which encodes a subunit of succinate (B1194679) dehydrogenase, blocks the conversion of succinate to fumarate (B1241708) in the oxidative TCA cycle, leading to an accumulation of succinate and subsequently succinyl-CoA. nih.gov

Deletion of iclR : The iclR gene encodes a transcriptional repressor of the glyoxylate (B1226380) shunt. Deleting iclR derepresses this shunt, allowing for the net conversion of two-carbon compounds (like acetate) into four-carbon intermediates of the TCA cycle, including succinate. nih.gov

The combination of these mutations (ΔiclRΔsdhA) has been shown to effectively redirect carbon flux towards succinyl-CoA, thereby boosting the production of succinyl-CoA-derived compounds. mdpi.comresearchgate.net

Enzyme Expression and Regulation in Engineered Systems

The level of expression of each enzyme in a biosynthetic pathway is critical for maximizing product yield and minimizing the accumulation of potentially toxic intermediates. In engineered systems for uroporphyrin III production, various strategies are employed to control enzyme expression.

The use of inducible promoters allows for temporal control of gene expression, separating the cell growth phase from the production phase. This is important as the overexpression of metabolic pathway enzymes can impose a significant metabolic burden on the host cells. For example, the tac promoter, which is inducible by isopropyl β-D-1-thiogalactopyranoside (IPTG), is commonly used to control the expression of heterologous genes in E. coli. d-nb.info

Furthermore, the strength of promoters and ribosome binding sites (RBS) can be tuned to achieve a balanced expression of multiple genes within an operon or pathway. This is crucial for preventing the accumulation of intermediates and ensuring a smooth metabolic flux. In C. glutamicum, RBS engineering has been used to coordinate the expression of genes in the uroporphyrinogen III synthetic module to improve heme production. nih.gov

Another important consideration is the potential for auto-oxidation of pathway intermediates. For instance, hydroxymethylbilane (B3061235) can spontaneously cyclize to form the non-functional isomer uroporphyrinogen I. The efficient expression and activity of uroporphyrinogen III synthase (HemD) is crucial to outcompete this spontaneous reaction and channel the flux towards the desired uroporphyrinogen III isomer. nih.gov Strategies to mitigate oxidative stress, such as the overexpression of ROS-scavenging enzymes like superoxide (B77818) dismutase (sodA), have been shown to not only increase total porphyrin production but also improve the ratio of uroporphyrin III to uroporphyrin I. researchgate.netnih.govresearchgate.net

Overexpression of Uroporphyrinogen III Synthase and Related Enzymes

A cornerstone of metabolic engineering for uroporphyrin III production is the strategic overexpression of key enzymes in the heme biosynthetic pathway. Uroporphyrinogen III is a crucial intermediate in the synthesis of all tetrapyrroles, including heme, chlorophyll (B73375), and vitamin B12. nih.govwikipedia.org Its synthesis from 5-aminolevulinic acid (ALA) involves a series of enzymatic conversions. In many microorganisms, particularly Escherichia coli, the native expression levels of these enzymes are often insufficient for high-level production of uroporphyrinogen III.